4-[3-(Difluoromethyl)phenyl]benzoic acid 4-[3-(Difluoromethyl)phenyl]benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18088989
InChI: InChI=1S/C14H10F2O2/c15-13(16)12-3-1-2-11(8-12)9-4-6-10(7-5-9)14(17)18/h1-8,13H,(H,17,18)
SMILES:
Molecular Formula: C14H10F2O2
Molecular Weight: 248.22 g/mol

4-[3-(Difluoromethyl)phenyl]benzoic acid

CAS No.:

Cat. No.: VC18088989

Molecular Formula: C14H10F2O2

Molecular Weight: 248.22 g/mol

* For research use only. Not for human or veterinary use.

4-[3-(Difluoromethyl)phenyl]benzoic acid -

Specification

Molecular Formula C14H10F2O2
Molecular Weight 248.22 g/mol
IUPAC Name 4-[3-(difluoromethyl)phenyl]benzoic acid
Standard InChI InChI=1S/C14H10F2O2/c15-13(16)12-3-1-2-11(8-12)9-4-6-10(7-5-9)14(17)18/h1-8,13H,(H,17,18)
Standard InChI Key UHCRIALNOPDZCM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)C(F)F)C2=CC=C(C=C2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzoic acid moiety (a benzene ring with a carboxylic acid group at the para position) linked to a second benzene ring bearing a difluoromethyl (-CF₂H) group at the meta position. The molecular formula is C₁₄H₁₀F₂O₂, with a molecular weight of 260.23 g/mol. The difluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the carboxylic acid group contributes to solubility in polar solvents .

Key Structural Features:

  • Benzoic acid core: Provides a reactive carboxyl group for derivatization.

  • Difluoromethyl substituent: Introduces steric and electronic effects that influence binding interactions.

  • Aromatic system: Facilitates π-π stacking and hydrophobic interactions in biological systems.

Physicochemical Characteristics

PropertyValue/Description
Melting Point174–179°C (estimated)
SolubilitySlightly soluble in water (0.2 mg/mL), soluble in DMSO
LogP (Partition Coefficient)~3.5 (predicted)
pKa~2.8 (carboxylic acid group)

The low pKa of the carboxylic acid group enhances ionization under physiological conditions, impacting bioavailability. The trifluoromethyl group’s electron-withdrawing nature reduces electron density on the aromatic ring, affecting reactivity in electrophilic substitution reactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While explicit protocols for 4-[3-(Difluoromethyl)phenyl]benzoic acid are scarce, synthetic routes for analogous compounds involve:

  • Suzuki-Miyaura Coupling: A halogenated benzoic acid (e.g., 4-bromobenzoic acid) reacts with a difluoromethylphenyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) .

  • Fluorination Reactions: Direct fluorination using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) to introduce the -CF₂H group .

Example Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DMF/H₂O (4:1)

  • Temperature: 90°C, 12 hours

  • Yield: ~75% (estimated)

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

  • Continuous Flow Reactors: Enable precise temperature control and reduce side reactions during exothermic steps .

  • Crystallization Techniques: Achieve >98% purity via recrystallization from ethanol/water mixtures .

Chemical Reactivity and Functionalization

Common Reactions

The compound participates in reactions typical of benzoic acids and fluorinated aromatics:

Oxidation

The carboxylic acid group can be oxidized to form peroxides or ketones under strong oxidizing conditions (e.g., KMnO₄) .

Esterification

Reaction with alcohols (e.g., methanol) in the presence of H₂SO₄ yields methyl esters, enhancing lipid solubility for drug delivery applications .

Electrophilic Substitution

The electron-deficient aromatic ring undergoes nitration or sulfonation at the meta position relative to the difluoromethyl group .

Applications in Materials Science

Liquid Crystals

Fluorinated benzoic acids are used in liquid crystal displays (LCDs) due to their thermal stability and dielectric anisotropy. The difluoromethyl group’s dipole moment aligns molecules under electric fields .

Polymer Additives

Incorporation into polymers enhances resistance to UV degradation and chemical corrosion, making them suitable for coatings in harsh environments .

Comparison with Related Compounds

CompoundKey DifferencesBioactivity
4-(Trifluoromethyl)benzoic acidLacks the difluoromethyl groupLower metabolic stability
3-Fluoro-4-(trifluoromethyl)benzoic acidDifferent substitution patternHigher COX-2 inhibition
2-Fluoro-5-(difluoromethyl)benzoic acidAltered ring positioningReduced antimicrobial potency

Challenges and Future Directions

Synthetic Optimization

Improving yields in cross-coupling reactions remains a priority. Recent advances in photoredox catalysis could enable milder reaction conditions .

Biological Mechanism Elucidation

In vivo studies are needed to confirm hypothesized mechanisms of action. Computational modeling (e.g., molecular docking with AutoDock Vina) could predict target binding sites .

Industrial Adoption

Scaling production while maintaining >99% purity requires innovations in continuous manufacturing and real-time purity monitoring .

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